molecular formula C21H14BrClN2 B12600229 Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- CAS No. 649739-76-4

Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-

Cat. No.: B12600229
CAS No.: 649739-76-4
M. Wt: 409.7 g/mol
InChI Key: PGRLCBOTAMOYAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives, including Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid. The reaction is often catalyzed by acids or bases to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to produce these compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. The compound can also interact with enzymes and proteins, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and chlorine substituents enhance its reactivity and potential as a therapeutic agent compared to other quinoxaline derivatives .

Properties

CAS No.

649739-76-4

Molecular Formula

C21H14BrClN2

Molecular Weight

409.7 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)quinoxaline

InChI

InChI=1S/C21H14BrClN2/c22-16-10-8-14(9-11-16)12-20-21(15-4-3-5-17(23)13-15)25-19-7-2-1-6-18(19)24-20/h1-11,13H,12H2

InChI Key

PGRLCBOTAMOYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Br

Origin of Product

United States

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